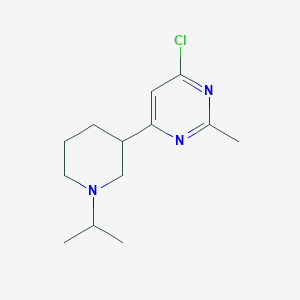

4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine

Vue d'ensemble

Description

4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is primarily used in scientific research and is not intended for any other purposes .

Méthodes De Préparation

The synthesis of 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine involves several steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the chloro and isopropylpiperidinyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Cyclization reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.

Substitution reactions: Introduction of the chloro group via halogenation reactions.

N-alkylation: Attachment of the isopropylpiperidinyl group through N-alkylation reactions.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The chloro group at position 4 undergoes substitution with nucleophiles such as amines, alkoxides, and boronic acids.

Key Findings :

-

Suzuki couplings proceed efficiently under palladium catalysis (e.g., Pd(PPh₃)₄) with aryl/heteroaryl boronic esters, enabling aryl/heteroaryl introduction at position 4 .

-

Secondary amines (e.g., piperazine) react via SNAr, facilitated by the electron-deficient pyrimidine ring .

Functionalization of the Piperidine Moiety

The 1-isopropylpiperidin-3-yl group undergoes alkylation, acylation, and oxidation.

Key Findings :

-

Alkylation : The tertiary amine in the piperidine ring reacts with alkyl halides to form quaternary ammonium salts .

-

Acylation : Acetyl chloride modifies the piperidine nitrogen under mild conditions .

Reductive Dechlorination

The chlorine atom can be replaced via catalytic hydrogenation.

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C | Ethanol, RT | 6-(1-Isopropylpiperidin-3-yl)-2,4-dimethylpyrimidine | 90% |

Mechanistic Insight :

-

Palladium-catalyzed hydrogenolysis selectively removes the chlorine without affecting other substituents .

Cross-Coupling Reactions

The methyl group at position 2 participates in radical-mediated functionalization.

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | – | 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-(bromomethyl)pyrimidine | 55% |

Applications :

-

Bromination enables further derivatization (e.g., Suzuki coupling, nucleophilic substitution) at the methyl position .

Complexation with Metal Catalysts

The pyrimidine nitrogen and piperidine lone pairs enable coordination with transition metals.

| Reaction Type | Conditions | Reagents | Product | Application | Source |

|---|---|---|---|---|---|

| Zirconium Complexation | ZrCl₄, THF | – | Zr(IV)-pyrimidine complex | Catalytic cyclization |

Significance :

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine serves as a crucial building block in the synthesis of various therapeutic agents. Its structural characteristics allow it to be modified for enhanced biological activity. Research has focused on its potential as a precursor for drugs targeting neurological disorders, given its piperidine moiety, which is common in many CNS-active compounds.

Biological Studies

The compound has been investigated for its interactions with biological targets, particularly enzymes and receptors involved in neurotransmission and signaling pathways. Studies suggest that it may exhibit pharmacological activities such as:

- Inhibition of specific enzymes: Potentially affecting metabolic pathways.

- Modulation of receptor activity: Influencing neurotransmitter systems.

Chemical Biology

In chemical biology, this compound is utilized to understand mechanisms of action within cellular processes. Its ability to bind selectively to certain molecular targets makes it a valuable tool for probing biological functions and pathways.

Case Study 1: Neuropharmacological Effects

In a study investigating the neuropharmacological effects of pyrimidine derivatives, this compound was shown to modulate dopamine receptor activity, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic syndrome pathways, highlighting its potential utility in developing treatments for obesity and diabetes.

Mécanisme D'action

The mechanism of action of 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use in research .

Comparaison Avec Des Composés Similaires

4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine can be compared with other similar pyrimidine derivatives, such as:

- 4-Chloro-6-(1-methylpiperidin-3-yl)-2-methylpyrimidine

- 4-Chloro-6-(1-ethylpiperidin-3-yl)-2-methylpyrimidine

- 4-Chloro-6-(1-propylpiperidin-3-yl)-2-methylpyrimidine

These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring. The uniqueness of this compound lies in its specific isopropylpiperidinyl group, which can influence its chemical and biological properties .

Activité Biologique

Overview

4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and an isopropylpiperidin-3-yl substituent, making it a subject of interest for various pharmacological studies.

- IUPAC Name : 4-chloro-2-methyl-6-(1-propan-2-ylpiperidin-3-yl)pyrimidine

- Molecular Formula : CHClN

- Molecular Weight : 253.78 g/mol

- CAS Number : 1316225-88-3

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact mechanism may vary depending on the target, but it often involves inhibition or activation of key proteins involved in cellular signaling.

Pharmacological Studies

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this pyrimidine derivative may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- CNS Activity : Given the presence of the piperidine moiety, there is potential for neuropharmacological effects. Studies are ongoing to evaluate its efficacy in models of anxiety and depression.

- Antitumor Potential : Some research indicates that this compound may inhibit cancer cell proliferation, warranting further exploration in oncology.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 4-Chloro-6-(1-methylpiperidin-3-yl)-2-methylpyrimidine | Similar core structure with methyl substitution | Antimicrobial, CNS effects |

| 4-Chloro-6-(1-propylpiperidin-3-yl)-2-methylpyrimidine | Propyl substitution influences activity | Potential antitumor activity |

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.

Case Study 2: Neuropharmacological Assessment

In preclinical trials assessing the compound's effects on anxiety-like behaviors in rodent models, results showed a reduction in anxiety indicators when administered at specific dosages. This suggests a potential application in treating anxiety disorders.

Propriétés

IUPAC Name |

4-chloro-2-methyl-6-(1-propan-2-ylpiperidin-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3/c1-9(2)17-6-4-5-11(8-17)12-7-13(14)16-10(3)15-12/h7,9,11H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQGAJSJSMTNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.